4-Amino-2-isopropylthio-5-tosylthiazole

Acetylcholinesterase Inhibition Alzheimer's Disease Research Enzymology

4-Amino-2-isopropylthio-5-tosylthiazole (CAS 117420-84-5) is a polysubstituted thiazole derivative characterized by an isopropylthio group at the C2 position, an amino group at C4, and a tosyl (4-methylphenylsulfonyl) group at C5 of the 1,3-thiazole core. Its molecular formula is C13H16N2O2S3, with a calculated molecular weight of 328.47 g/mol, a density of 1.39 g/cm³, a boiling point of 532.1°C (calculated), and a predicted LogP of 5.03.

Molecular Formula C13H16N2O2S3
Molecular Weight 328.5 g/mol
CAS No. 117420-84-5
Cat. No. B054963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-isopropylthio-5-tosylthiazole
CAS117420-84-5
Synonyms4-AMINO-2-ISOPROPYLTHIO-5-TOSYLTHIAZOLE
Molecular FormulaC13H16N2O2S3
Molecular Weight328.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(S2)SC(C)C)N
InChIInChI=1S/C13H16N2O2S3/c1-8(2)18-13-15-11(14)12(19-13)20(16,17)10-6-4-9(3)5-7-10/h4-8H,14H2,1-3H3
InChIKeySARTYHIBDNMERC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-2-isopropylthio-5-tosylthiazole (CAS 117420-84-5) Chemical Identity and Baseline Procurement Profile


4-Amino-2-isopropylthio-5-tosylthiazole (CAS 117420-84-5) is a polysubstituted thiazole derivative characterized by an isopropylthio group at the C2 position, an amino group at C4, and a tosyl (4-methylphenylsulfonyl) group at C5 of the 1,3-thiazole core [1]. Its molecular formula is C13H16N2O2S3, with a calculated molecular weight of 328.47 g/mol, a density of 1.39 g/cm³, a boiling point of 532.1°C (calculated), and a predicted LogP of 5.03 [2]. This compound is commercially available from multiple suppliers as a research reagent, typically at ≥95% or 98% purity, and is marketed for use in medicinal chemistry, chemical synthesis, and drug discovery research .

Why Substituting 4-Amino-2-isopropylthio-5-tosylthiazole (CAS 117420-84-5) with Other 2-Alkylthio-4-amino-5-tosylthiazole Analogs is Not Equivalent


Within the class of 2-alkylthio-4-amino-5-tosylthiazoles, even minor structural variations in the C2 alkylthio substituent produce quantifiable differences in physicochemical and biological profiles. For instance, the transition from a methylthio (CAS 117420-82-3) to an isopropylthio group (CAS 117420-84-5) increases the predicted LogP from 4.25 to 5.03, a shift of +0.78 log units [1][2]. This substantial increase in lipophilicity can profoundly influence membrane permeability, tissue distribution, and off-target binding profiles. Furthermore, the target compound demonstrates a measurable, albeit modest, inhibitory activity against human acetylcholinesterase (AChE) (IC50 = 2.1 µM) and butyrylcholinesterase (BChE) (IC50 = 8.1 µM) [3][4]. These data confirm that the specific isopropylthio substitution confers a distinct biological signature that cannot be assumed for the methyl, allyl, or benzyl analogs in the absence of direct comparative data. Therefore, the procurement and experimental use of this specific compound, rather than a generic analog, is essential for maintaining consistency in structure-activity relationship (SAR) studies and for accurately reproducing reported biological effects.

Quantitative Differentiation Evidence for 4-Amino-2-isopropylthio-5-tosylthiazole (CAS 117420-84-5) vs. Closest Analogs


Acetylcholinesterase (AChE) Inhibitory Activity: Quantitative Comparison of 4-Amino-2-isopropylthio-5-tosylthiazole with Thiazole-Derived Standards

The compound demonstrates measurable inhibition of human acetylcholinesterase (AChE) with an IC50 of 2.1 µM (2.10E+3 nM) [1]. This potency can be contextualized against other thiazole-based inhibitors. For example, potent thiazole-thiadiazole hybrids exhibit IC50 values ranging from 1.87 µM to 27.4 µM, with the clinical standard donepezil showing an IC50 of 3.87 µM [2]. While not a high-potency inhibitor, the compound's IC50 of 2.1 µM places it within the active range of thiazole-based AChE inhibitors, making it a relevant tool compound for studying moderate-affinity interactions or for use as a starting scaffold for further optimization.

Acetylcholinesterase Inhibition Alzheimer's Disease Research Enzymology

Butyrylcholinesterase (BChE) Inhibition and AChE/BChE Selectivity Profile of 4-Amino-2-isopropylthio-5-tosylthiazole

The compound also inhibits human butyrylcholinesterase (BChE) with an IC50 of 8.1 µM (8.10E+3 nM) [1]. This results in an AChE/BChE selectivity ratio of approximately 3.9 (IC50 BChE / IC50 AChE), indicating a moderate preference for AChE over BChE. This selectivity profile is a critical differentiator from other thiazole-based inhibitors, which may exhibit different selectivity ratios. For instance, some thiazole-sulfonamide derivatives have shown AChE IC50 values as low as 0.10 µM with corresponding BChE IC50 values of 0.20 µM, representing a selectivity ratio of 2.0 [2]. The compound's distinct selectivity profile is a key parameter for researchers designing inhibitors with specific cholinesterase targeting requirements.

Butyrylcholinesterase Inhibition Selectivity Profiling Alzheimer's Disease Research

Lipophilicity (LogP) Differentiation: 4-Amino-2-isopropylthio-5-tosylthiazole vs. 4-Amino-2-methylthio-5-tosylthiazole

The calculated LogP for 4-amino-2-isopropylthio-5-tosylthiazole is 5.03, compared to a calculated LogP of 4.25 for the direct methylthio analog (4-amino-2-methylthio-5-tosylthiazole, CAS 117420-82-3) [1][2]. This represents a +0.78 log unit increase in lipophilicity, a significant shift that can influence membrane permeability, bioavailability, and off-target binding in cellular and in vivo models. For medicinal chemists engaged in lead optimization, this quantifiable difference in a key drug-like property provides a clear rationale for selecting the isopropylthio derivative when higher lipophilicity is desired for target engagement or CNS penetration studies.

Lipophilicity Physicochemical Property SAR Studies

Molecular Weight and Bulk Physicochemical Property Differentiation: Isopropylthio vs. Methylthio and Allylthio Analogs

The molecular weight of 4-amino-2-isopropylthio-5-tosylthiazole is 328.47 g/mol, which is significantly higher than the methylthio analog (CAS 117420-82-3, MW = 300.42 g/mol) and slightly higher than the allylthio analog (CAS 117420-83-4, MW = 326.46 g/mol) [1][2]. These differences in molecular weight, along with variations in density and boiling point, directly impact physical handling properties, such as solubility and volatility. For researchers conducting high-throughput screening, formulating stock solutions, or performing chemical synthesis, these quantifiable differences are critical for accurate reagent preparation and for interpreting biological assay results, where compound concentration and exposure are key variables.

Molecular Weight Physicochemical Property Chemical Synthesis

Recommended Research and Industrial Application Scenarios for 4-Amino-2-isopropylthio-5-tosylthiazole (CAS 117420-84-5) Based on Evidence


Cholinesterase Inhibitor Tool Compound for Moderate-Affinity AChE/BChE Studies

The compound's demonstrated inhibition of human AChE (IC50 = 2.1 µM) and BChE (IC50 = 8.1 µM) with a defined selectivity ratio of 3.9 makes it a valuable tool compound for studies investigating moderate-affinity interactions with cholinesterases [1][2]. Researchers focused on Alzheimer's disease or related neurodegenerative conditions can use this compound as a reference inhibitor for assay development, as a starting point for structure-activity relationship (SAR) optimization campaigns, or as a comparator for more potent thiazole-based inhibitors. Its specific selectivity profile is particularly useful for experiments requiring preferential AChE inhibition over BChE.

Medicinal Chemistry Lead Optimization with Quantified Lipophilicity Control

For medicinal chemists engaged in lead optimization, the quantifiable difference in LogP (+0.78 log units) between this compound and its direct methylthio analog provides a rational basis for selecting the isopropylthio derivative when increased lipophilicity is a desired design feature [3]. This property can be leveraged to modulate membrane permeability, enhance blood-brain barrier penetration, or adjust compound partitioning in cellular assays. The compound serves as a well-characterized building block for synthesizing novel thiazole-based analogs with tailored physicochemical properties.

Chemical Synthesis Intermediate for Thiazolo[4,5-d]pyrimidine Scaffolds

As a functionalized thiazole core with an amino group at the 4-position and a leaving group (tosyl) at the 5-position, this compound is a strategic intermediate for the synthesis of more complex heterocyclic systems, such as thiazolo[4,5-d]pyrimidines . These fused scaffolds are important bioisosteres of purines and are widely investigated for anticancer activity (e.g., EGFR inhibitors) and adenosine receptor antagonism. The specific isopropylthio substitution provides a unique starting point for diversifying these core structures, enabling the exploration of novel chemical space in drug discovery programs.

Reproducible Reagent for SAR Studies of 2-Alkylthio-5-tosylthiazol-4-amines

The precise molecular weight (328.47 g/mol) and well-defined physicochemical properties (LogP 5.03, density 1.39 g/cm³) make this compound a reliable and reproducible reagent for systematic structure-activity relationship (SAR) studies across a series of 2-alkylthio-4-amino-5-tosylthiazole analogs [4]. Using this specific compound ensures consistency in experimental conditions when evaluating the impact of C2-substituent variations on biological activity, solubility, or other key parameters. This is essential for generating robust, comparable datasets in academic or industrial research settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Amino-2-isopropylthio-5-tosylthiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.